molecular formula C16H15ClN2O2 B11982884 4-chloro-N'-(2-ethoxybenzylidene)benzohydrazide CAS No. 303083-06-9

4-chloro-N'-(2-ethoxybenzylidene)benzohydrazide

Cat. No.: B11982884
CAS No.: 303083-06-9
M. Wt: 302.75 g/mol
InChI Key: KKIBABIETYWBOB-WOJGMQOQSA-N
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Description

4-chloro-N’-(2-ethoxybenzylidene)benzohydrazide is an organic compound with the molecular formula C16H15ClN2O2 and a molecular weight of 302.763 g/mol . This compound is part of the benzohydrazide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(2-ethoxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 2-ethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 4-chloro-N’-(2-ethoxybenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(2-ethoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzohydrazide oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-chloro-N’-(2-ethoxybenzylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N’-(2-ethoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-(4-ethoxybenzylidene)benzohydrazide
  • 4-chloro-N’-(4-methoxybenzylidene)benzohydrazide
  • 4-chloro-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide

Uniqueness

4-chloro-N’-(2-ethoxybenzylidene)benzohydrazide is unique due to its specific structural features, such as the presence of the 2-ethoxybenzylidene moiety.

Properties

CAS No.

303083-06-9

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

4-chloro-N-[(E)-(2-ethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H15ClN2O2/c1-2-21-15-6-4-3-5-13(15)11-18-19-16(20)12-7-9-14(17)10-8-12/h3-11H,2H2,1H3,(H,19,20)/b18-11+

InChI Key

KKIBABIETYWBOB-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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